

An In-depth Technical Guide to Ergothioneine: Chemical Structure and Antioxidant Properties

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Compound of Interest

Compound Name: *Thuringione*

Cat. No.: *B1254089*

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A Note on the Term "**Thuringione**": Initial searches for a compound named "**Thuringione**" did not yield any relevant results in scientific literature or chemical databases. It is plausible that "**Thuringione**" may be a typographical error, a proprietary name not widely known, or a novel compound not yet documented in public records. However, the query's focus on a sulfur-containing antioxidant molecule strongly suggests that the intended subject may have been Ergothioneine, a well-researched thiol compound with significant antioxidant properties. This guide will, therefore, focus on Ergothioneine.

Introduction to Ergothioneine

Ergothioneine (EGT) is a naturally occurring amino acid derivative containing a sulfur atom in a thiol group.^[1] It is synthesized by certain fungi and bacteria and is subsequently taken up by plants and animals through the food chain. In humans, EGT is obtained exclusively from the diet and is actively transported into cells by a specific transporter, OCTN1 (Organic Cation Transporter Novel 1), highlighting its physiological significance.^{[2][3][4]} EGT accumulates in tissues subjected to high levels of oxidative stress, such as the liver, kidneys, and red blood cells.^[1]

Chemical Structure of Ergothioneine

Ergothioneine is the betaine of 2-thio-L-histidine. Its chemical structure is characterized by a histidine ring with a sulfur atom attached, forming a thiol group. This thiol group is the primary site of its antioxidant activity.

IUPAC Name: (2S)-2-amino-3-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid

Molecular Formula: $C_9H_{15}N_3O_2S$

Molar Mass: 229.3 g/mol

Antioxidant Properties of Ergothioneine

Ergothioneine exhibits multifaceted antioxidant properties, primarily through its ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).^{[1][5]} Its unique chemical structure and physiological distribution make it a potent and stable antioxidant.

Direct Radical Scavenging

The thiol group in Ergothioneine is a powerful reducing agent that can directly neutralize a wide range of free radicals, including:

- Hydroxyl radical ($\bullet OH$)
- Superoxide radical ($O_2^{\bullet -}$)
- Peroxynitrite ($ONOO^-$)
- Hypochlorous acid ($HOCl$)

Upon scavenging a radical, the Ergothioneine molecule itself becomes a stable thione radical, which is relatively unreactive and does not propagate further radical chain reactions.^[1]

Metal Ion Chelation

Ergothioneine can chelate divalent metal ions such as copper (Cu^{2+}) and iron (Fe^{2+}). These metal ions can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By sequestering these metal ions, Ergothioneine helps to prevent the formation of these damaging radicals.

Modulation of Cellular Antioxidant Systems

Ergothioneine can also exert its antioxidant effects indirectly by influencing the activity of endogenous antioxidant enzymes. It has been shown to protect these enzymes from oxidative

damage, thereby maintaining the cell's overall antioxidant capacity.

Protection of Biomolecules

Ergothioneine plays a crucial role in protecting vital cellular components from oxidative damage. It has been demonstrated to shield proteins, lipids, and DNA from the detrimental effects of ROS and RNS.^[5]

Quantitative Data on Antioxidant Activity

While specific IC50 values for Ergothioneine can vary depending on the assay used, the following table summarizes its relative antioxidant capacity in comparison to other well-known antioxidants.

Antioxidant Assay	Ergothioneine Activity	Reference Compound
ORAC (Oxygen Radical Absorbance Capacity)	High	Trolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))	Moderate	Trolox
DPPH (2,2-diphenyl-1-picrylhydrazyl)	Low to Moderate	Ascorbic Acid

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Methodology:

- A solution of DPPH in methanol is prepared.
- Different concentrations of Ergothioneine are added to the DPPH solution.
- The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

- The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
- The percentage of DPPH radical scavenging is calculated using the following formula:

where A_{control} is the absorbance of the DPPH solution without the antioxidant, and A_{sample} is the absorbance of the DPPH solution with Ergothioneine.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

Methodology:

- The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl_3) solution.
- Different concentrations of Ergothioneine are added to the FRAP reagent.
- The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
- The absorbance of the resulting blue-colored solution is measured at 593 nm.
- The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as ferrous sulfate (FeSO_4).

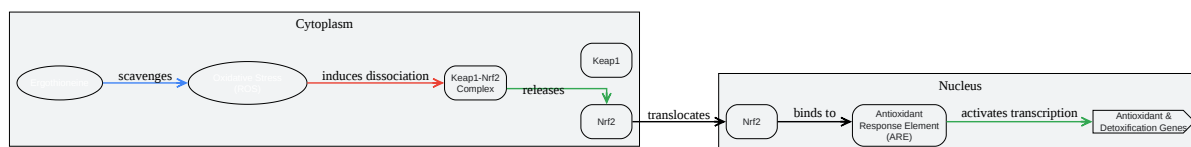
Signaling Pathways and Cellular Mechanisms

Ergothioneine's antioxidant and cytoprotective effects are mediated through various cellular signaling pathways.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes.

Ergothioneine has been suggested to modulate this pathway, although the exact mechanisms are still under investigation.

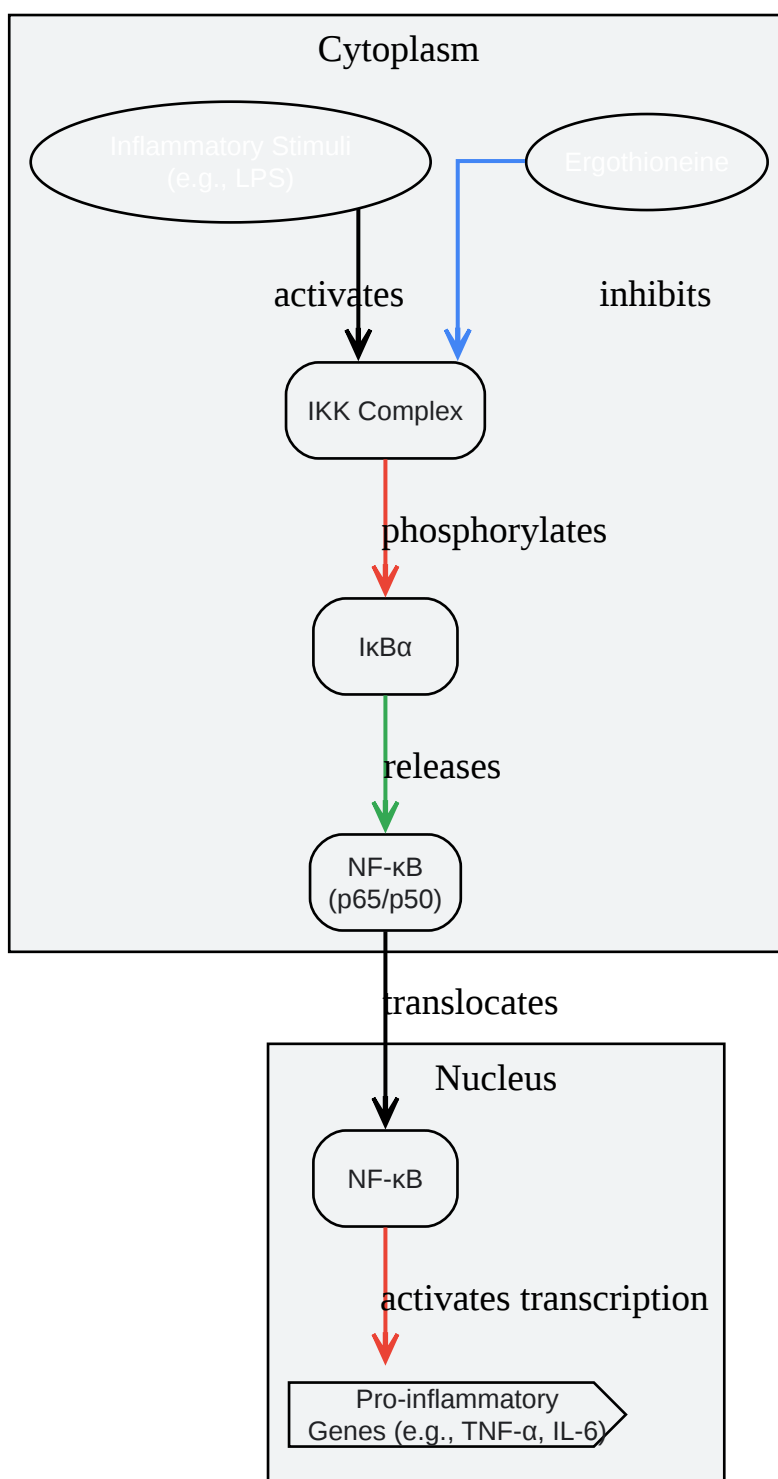


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Caption: Ergothioneine's role in the Keap1-Nrf2 antioxidant response pathway.

Anti-inflammatory Signaling

Chronic inflammation is closely linked to oxidative stress. Ergothioneine has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines. One of the key pathways involved is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.



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Caption: Ergothioneine's inhibitory effect on the NF-κB inflammatory pathway.

Conclusion

Ergothioneine is a potent and physiologically important antioxidant with a unique chemical structure and a dedicated cellular transport mechanism. Its ability to directly scavenge a wide array of reactive species, chelate metal ions, and modulate cellular signaling pathways underscores its significance in protecting cells from oxidative damage and inflammation. Further research into the precise molecular mechanisms of Ergothioneine will likely unveil its full therapeutic potential in the prevention and treatment of a variety of oxidative stress-related diseases.

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